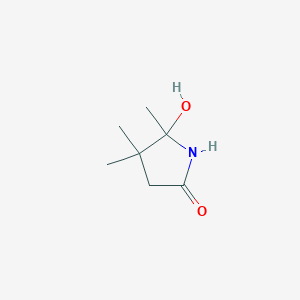
Benzyldidecylmethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyldidecylmethylammonium chloride is a quaternary ammonium compound widely recognized for its cationic surfactant properties. It is commonly used in various industrial and scientific applications due to its effective antimicrobial and surface-active characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyldidecylmethylammonium chloride typically involves a quaternization reaction. This process includes the reaction of decylamine with benzyl chloride in the presence of a solvent such as acetone. The reaction is carried out under controlled temperature conditions to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is then purified through filtration and drying processes .
Chemical Reactions Analysis
Types of Reactions: Benzyldidecylmethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or halides.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
Scientific Research Applications
Benzyldidecylmethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as an antimicrobial agent in laboratory settings.
Medicine: Utilized in the formulation of disinfectants and antiseptics.
Industry: Applied in the production of cleaning agents, fabric softeners, and personal care products
Mechanism of Action
The compound exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged microbial cell membranes. This interaction disrupts the membrane integrity, leading to cell lysis and death. The molecular targets include the lipid bilayer of cell membranes, and the pathways involved are related to membrane disruption and subsequent leakage of intracellular contents .
Comparison with Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Didecyldimethylammonium Chloride: Known for its broad-spectrum antibacterial activity.
Benzyldimethyldecylammonium Chloride: Shares similar surfactant properties and applications
Uniqueness: Benzyldidecylmethylammonium chloride is unique due to its specific alkyl chain length and the presence of a benzyl group, which enhances its surface-active and antimicrobial properties compared to other quaternary ammonium compounds .
Properties
CAS No. |
32426-10-1 |
|---|---|
Molecular Formula |
C28H52N.Cl C28H52ClN |
Molecular Weight |
438.2 g/mol |
IUPAC Name |
benzyl-didecyl-methylazanium;chloride |
InChI |
InChI=1S/C28H52N.ClH/c1-4-6-8-10-12-14-16-21-25-29(3,27-28-23-19-18-20-24-28)26-22-17-15-13-11-9-7-5-2;/h18-20,23-24H,4-17,21-22,25-27H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
MQWVSQIVACGLLU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+](C)(CCCCCCCCCC)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol]](/img/structure/B14680157.png)


![N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14680180.png)







